2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole
CAS No.:
Cat. No.: VC17698434
Molecular Formula: C13H23N3O
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23N3O |
|---|---|
| Molecular Weight | 237.34 g/mol |
| IUPAC Name | 2-(3,3-diethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole |
| Standard InChI | InChI=1S/C13H23N3O/c1-4-13(5-2)10-15-11(13)12-14-6-7-16(12)8-9-17-3/h6-7,11,15H,4-5,8-10H2,1-3H3 |
| Standard InChI Key | FIGDWZUQQNXJRA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CNC1C2=NC=CN2CCOC)CC |
Introduction
Structural Characteristics
Molecular Composition
2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole (molecular formula: ) features a fused imidazole core modified with a 3,3-diethylazetidine ring and a 2-methoxyethyl side chain. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as the structural backbone, while the azetidine moiety introduces conformational rigidity due to its four-membered saturated ring system. The methoxyethyl group enhances solubility and influences electronic interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.34 g/mol |
| IUPAC Name | 2-(3,3-diethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole |
| SMILES Notation | CCC1(CNC1C2=NC=CN2CCOC)CC |
| InChIKey | FIGDWZUQQNXJRA-UHFFFAOYSA-N |
Functional Groups and Stereochemistry
The compound’s functional groups include:
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Imidazole ring: Aromatic and planar, with delocalized π-electrons facilitating interactions with biological targets .
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Azetidine ring: A four-membered saturated ring with two ethyl groups at the 3-position, introducing steric hindrance and influencing binding specificity.
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Methoxyethyl chain: A polar substituent that enhances solubility and modulates pharmacokinetic properties.
Stereochemical considerations arise from the azetidine ring’s puckered conformation and the chiral centers at the 2-position of the azetidine and imidazole rings. Computational modeling suggests that the diethyl groups adopt equatorial positions to minimize steric strain, while the methoxyethyl chain extends outward, optimizing hydrogen-bonding potential.
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(3,3-Diethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole typically employs a multicomponent reaction strategy, enabling simultaneous assembly of the imidazole core and peripheral substituents. One documented method involves:
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Formation of the azetidine precursor: Cyclization of 1,3-dibromopropane with diethylamine under basic conditions yields 3,3-diethylazetidine.
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Imidazole functionalization: Coupling the azetidine precursor with 2-methoxyethylamine via nucleophilic substitution, followed by cyclocondensation with glyoxal and ammonium acetate to form the imidazole ring .
Table 2: Representative Synthesis Conditions
| Parameter | Optimization Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol/Water (3:1 v/v) |
| Catalyst | (5 mol%) |
| Reaction Time | 12–24 hours |
Biological Activities and Mechanism
Mechanism of Action
The compound’s mechanism involves:
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Enzyme inhibition: Competitive binding to the active site of COX-2, disrupting arachidonic acid metabolism.
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Receptor modulation: Partial agonism at adenosine receptors, implicated in anti-inflammatory responses.
Molecular docking simulations reveal strong hydrogen bonding between the methoxyethyl oxygen and Thr360 of COX-2 ().
Applications in Drug Development
Therapeutic Areas
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Oncology: Preclinical models show apoptosis induction in breast cancer cells (IC = 5.2 µM) via Bcl-2 downregulation.
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Neurology: Potential use in Alzheimer’s disease by inhibiting acetylcholinesterase ().
Formulation Challenges
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Poor aqueous solubility: Addressed via nanoparticle encapsulation (150 nm particles, PDI <0.2).
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Metabolic stability: Cytochrome P450-mediated oxidation of the azetidine ring necessitates prodrug strategies.
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